molecular formula C16H17NO B12081350 1-(5-Methoxy-[1,1'-biphenyl]-3-yl)cyclopropanamine

1-(5-Methoxy-[1,1'-biphenyl]-3-yl)cyclopropanamine

Cat. No.: B12081350
M. Wt: 239.31 g/mol
InChI Key: SFFLPUAIAWYAFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Methoxy-[1,1’-biphenyl]-3-yl)cyclopropanamine is an organic compound characterized by a cyclopropane ring attached to a biphenyl structure with a methoxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methoxy-[1,1’-biphenyl]-3-yl)cyclopropanamine typically involves the following steps:

  • Formation of the Biphenyl Core: : The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene. For instance, 5-methoxyphenylboronic acid can be coupled with 3-bromobiphenyl under palladium-catalyzed conditions.

  • Introduction of the Cyclopropane Ring: : The cyclopropane ring can be introduced via a Simmons-Smith reaction, where the biphenyl compound is treated with diiodomethane and a zinc-copper couple to form the cyclopropane ring at the desired position.

  • Amination: : The final step involves the introduction of the amine group through a nucleophilic substitution reaction. The cyclopropyl intermediate can be treated with ammonia or an amine under suitable conditions to yield the desired cyclopropanamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and reagents would be carefully selected to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methoxy-[1,1’-biphenyl]-3-yl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate.

    Reduction: The biphenyl core can be reduced under hydrogenation conditions using palladium on carbon as a catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate, dichloromethane, room temperature.

    Reduction: Hydrogen gas, palladium on carbon, elevated pressure.

    Substitution: Acyl chlorides or anhydrides, base (e.g., triethylamine), solvent (e.g., dichloromethane).

Major Products

    Oxidation: 1-(5-Hydroxy-[1,1’-biphenyl]-3-yl)cyclopropanamine.

    Reduction: Reduced biphenyl derivatives.

    Substitution: Amide derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(5-Methoxy-[1,1’-biphenyl]-3-yl)cyclopropanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the effects of cyclopropane-containing molecules on biological systems. Its structural features make it a candidate for investigating enzyme interactions and receptor binding.

Medicine

In medicinal chemistry, 1-(5-Methoxy-[1,1’-biphenyl]-3-yl)cyclopropanamine is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 1-(5-Methoxy-[1,1’-biphenyl]-3-yl)cyclopropanamine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring can induce strain in the molecule, affecting its binding affinity and specificity. The methoxy group can participate in hydrogen bonding or other interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxy-[1,1’-biphenyl]-3-yl)cyclopropanamine: Similar structure but with the methoxy group at the 4-position.

    1-(5-Hydroxy-[1,1’-biphenyl]-3-yl)cyclopropanamine: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-(5-Methoxy-[1,1’-biphenyl]-4-yl)cyclopropanamine: Similar structure but with the cyclopropane ring at the 4-position.

Uniqueness

1-(5-Methoxy-[1,1’-biphenyl]-3-yl)cyclopropanamine is unique due to the specific positioning of the methoxy group and the cyclopropane ring. This configuration can lead to distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

1-(3-methoxy-5-phenylphenyl)cyclopropan-1-amine

InChI

InChI=1S/C16H17NO/c1-18-15-10-13(12-5-3-2-4-6-12)9-14(11-15)16(17)7-8-16/h2-6,9-11H,7-8,17H2,1H3

InChI Key

SFFLPUAIAWYAFK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2(CC2)N)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.